molecular formula C14H13NO6S B8708160 5-Acetamido-1-(acetyloxy)naphthalene-2-sulfonic acid CAS No. 72076-46-1

5-Acetamido-1-(acetyloxy)naphthalene-2-sulfonic acid

Cat. No. B8708160
M. Wt: 323.32 g/mol
InChI Key: RYINRSWFVTYONC-UHFFFAOYSA-N
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Patent
USH0000098

Procedure details

100 g of 1-acetoxy-5-acetaminonaphthalene-2-sulfonic acid was added to 500 ml of sulfolane, and 200 ml of phosphorus oxychloride was dropwise added thereto at 40° C. while stirring. After continuing stirring for about 1 hour, the reaction mixture was poured into 2 liters of ice water, and the precipitated crystals were collected by filtration, washed with water until the filtrate did not show acidity, and air-dried as such for 24 hours to obtain 70 g (81% yield) of product.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
2 L
Type
solvent
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[C:14]2[C:9](=[C:10]([NH:15][C:16]([CH3:18])=[O:17])[CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][C:6]=1[S:19]([OH:22])(=O)=[O:20])(=[O:3])[CH3:2].S1(CCCC1)(=O)=O.P(Cl)(Cl)([Cl:32])=O>>[C:1]([O:4][C:5]1[C:14]2[C:9](=[C:10]([NH:15][C:16]([CH3:18])=[O:17])[CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][C:6]=1[S:19]([Cl:32])(=[O:22])=[O:20])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C)(=O)OC1=C(C=CC2=C(C=CC=C12)NC(=O)C)S(=O)(=O)O
Name
Quantity
500 mL
Type
reactant
Smiles
S1(=O)(=O)CCCC1
Name
Quantity
200 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
ice water
Quantity
2 L
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
at 40° C. while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropwise added
STIRRING
Type
STIRRING
Details
After continuing stirring for about 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with water until the filtrate
CUSTOM
Type
CUSTOM
Details
air-dried as such for 24 hours
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=C(C=CC2=C(C=CC=C12)NC(=O)C)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 70 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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